4-(Benzyloxy)-2-methyl-1-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(Benzyloxy)-2-methyl-1-nitrobenzene often involves nitration reactions, where a nitro group is introduced into an aromatic ring. Methods may include the use of nitric acid and sulfuric acid as nitrating agents. Such processes are crucial for the synthesis of nitroaromatic compounds, providing pathways to further functionalize the benzene ring through subsequent chemical reactions (Finogenov et al., 2011).
Molecular Structure Analysis
The molecular structure of nitroaromatic compounds, including 4-(Benzyloxy)-2-methyl-1-nitrobenzene, can be determined using techniques like X-ray crystallography. This method allows for the precise determination of the arrangement of atoms within a molecule, offering insights into the conformation, bond lengths, and angles critical to understanding the compound's chemical behavior and reactivity (Ghichi et al., 2015).
Chemical Reactions and Properties
Nitroaromatic compounds undergo a variety of chemical reactions, including reduction, nucleophilic substitution, and condensation. The presence of the nitro group significantly influences the compound's reactivity, making it a versatile intermediate in organic synthesis. For instance, the nitro group can be reduced to an amine, providing a pathway to synthesize a wide range of amine-containing compounds (Nguyen et al., 2013).
Scientific Research Applications
Synthesis of Chalcones Derivatives
- Scientific Field: Pharmaceutical and Medicinal Chemistry .
- Application Summary: 4-Benzyloxyphenol is used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application: The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results: The synthesized compounds were screened for antimicrobial activity .
Preparation of Hetaryl-Azophenol Dyes
- Scientific Field: Dye Chemistry .
- Application Summary: 4-Benzyloxyphenol plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
Safety And Hazards
The safety and hazards associated with benzyloxy compounds can vary widely depending on the specific compound. Some benzyloxy compounds can be harmful if swallowed or inhaled, and can cause skin and eye irritation . The exact safety and hazards of “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the specific compound.
Future Directions
properties
IUPAC Name |
2-methyl-1-nitro-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAXHOUGHZKSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945105 | |
Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
CAS RN |
22424-58-4 | |
Record name | 2-Methyl-1-nitro-4-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22424-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 22424-58-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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